(R)-4-Benzyl-3-pent-4-enoyloxazolidin-2-one
Description
Properties
IUPAC Name |
(4R)-4-benzyl-3-pent-4-enoyl-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-2-3-9-14(17)16-13(11-19-15(16)18)10-12-7-5-4-6-8-12/h2,4-8,13H,1,3,9-11H2/t13-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKEZZGBUHSYSJM-CYBMUJFWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)N1C(COC1=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCCC(=O)N1[C@@H](COC1=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Benzyl-3-pent-4-enoyloxazolidin-2-one typically involves the following steps:
Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.
Addition of the Pent-4-enoyl Group: This step often involves the use of pent-4-enoyl chloride in the presence of a base to facilitate the acylation reaction.
Industrial Production Methods
Industrial production of ®-4-Benzyl-3-pent-4-enoyloxazolidin-2-one may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Catalysts and specific reaction conditions are fine-tuned to ensure efficient production at scale.
Chemical Reactions Analysis
Types of Reactions
®-4-Benzyl-3-pent-4-enoyloxazolidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the double bond in the pent-4-enoyl group.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the oxazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Chemistry
(R)-4-Benzyl-3-pent-4-enoyloxazolidin-2-one is utilized as a building block in organic synthesis. It serves as a chiral auxiliary in asymmetric synthesis, facilitating the formation of enantiomerically enriched compounds. The compound can undergo various chemical reactions including oxidation, reduction, substitution, and addition, making it versatile for synthetic applications .
Biology
The compound has demonstrated biological activities that make it a candidate for further research:
- Antimicrobial Properties : Studies show that this compound exhibits significant antimicrobial activity against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus .
- Anticancer Activity : Research indicates that this compound acts as an inhibitor of histone deacetylases (HDACs), specifically HDAC6 and HDAC8. Its selectivity for these enzymes suggests potential therapeutic applications in cancer treatment by modulating gene expression related to cell cycle regulation and apoptosis .
Medicine
In medicinal chemistry, this compound is being explored for its potential as a therapeutic agent . Its ability to selectively inhibit HDACs positions it as a promising candidate for developing novel anticancer therapies with potentially fewer side effects compared to non-selective HDAC inhibitors .
Materials Science
This compound is also applied in the development of advanced materials. It enhances the mechanical properties and thermal stability of polymers and coatings, making it valuable in material science research .
Agricultural Chemistry
In agricultural applications, this compound can be utilized in the formulation of agrochemicals. Its unique properties may improve the efficacy of pesticides and herbicides while minimizing environmental impact .
Case Study 1: HDAC Inhibition
A study demonstrated that this compound exhibited low nanomolar IC50 values against HDAC6 and HDAC8. This indicates potent inhibitory effects that could be leveraged for cancer therapy. The study utilized docking analyses to provide structural rationale for its selectivity against these enzymes .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound revealed effective inhibition of pathogenic bacterial growth in vitro. The results suggest its potential application in treating bacterial infections .
Mechanism of Action
The mechanism by which ®-4-Benzyl-3-pent-4-enoyloxazolidin-2-one exerts its effects involves its interaction with specific molecular targets. The compound’s chiral nature allows it to selectively bind to certain enzymes or receptors, influencing biochemical pathways. For example, in asymmetric synthesis, it can form stable intermediates that direct the formation of specific enantiomers.
Comparison with Similar Compounds
Structural Variations in Acyl Groups
The acyl group at the 3-position significantly influences reactivity and applications. Key examples include:
Notes:
- Stereochemistry: Enantiomers (e.g., R vs. S configurations) exhibit identical physical properties but divergent reactivities in chiral environments. For instance, the (S)-pent-4-enoyl variant may yield undesired stereoisomers in asymmetric syntheses .
- Acyl Chain Length: Longer chains (e.g., heptanoyl) increase lipophilicity, impacting solubility and pharmacokinetics in drug candidates .
Biological Activity
(R)-4-Benzyl-3-pent-4-enoyloxazolidin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the oxazolidinone class of compounds. Its structure can be represented as follows:
- Chemical Formula : C13H15NO3
- Molecular Weight : 233.26 g/mol
The compound features a benzyl group, a pentenoyl moiety, and an oxazolidinone ring, which contribute to its biological properties.
The biological activity of this compound has been linked to several mechanisms:
- Histone Deacetylase Inhibition : Similar to other oxazolidinones, this compound may exhibit histone deacetylase (HDAC) inhibitory activity. HDAC inhibitors are known for their role in cancer therapy by altering gene expression and promoting apoptosis in cancer cells .
- Vasodilative Effects : Compounds with similar structures have demonstrated vasodilative properties. For instance, related benzylquinazolinones have shown significant vasodilation in isolated rat mesenteric arterial rings, suggesting that this compound may also possess similar antihypertensive effects .
- Antimicrobial Activity : Studies on oxazolidinones indicate that they can inhibit bacterial protein synthesis, making them effective against various bacterial strains including resistant ones like Staphylococcus aureus .
Case Study 1: HDAC Inhibition
A study investigating the structure–activity relationship of oxazolidinones revealed that modifications at specific positions could enhance HDAC selectivity. The analogs showed potent inhibition of HDAC6 and HDAC8, which are implicated in cancer progression. The findings suggest that this compound could be developed further as a selective HDAC inhibitor for therapeutic applications in oncology .
Case Study 2: Vasodilative Properties
Research on related compounds indicated that this compound might exhibit significant vasodilative effects. In experiments with hypertensive rat models, compounds structurally similar to this oxazolidinone demonstrated a dose-dependent reduction in blood pressure, highlighting its potential as an antihypertensive agent .
Data Tables
| Property | Value |
|---|---|
| Chemical Name | This compound |
| Molecular Formula | C13H15NO3 |
| Molecular Weight | 233.26 g/mol |
| HDAC6 IC50 | 48 nM |
| HDAC8 IC50 | 27 nM |
Q & A
Q. What are the common synthetic routes for (R)-4-Benzyl-3-pent-4-enoyloxazolidin-2-one, and how are reaction conditions optimized for enantiomeric purity?
The synthesis often employs chiral auxiliaries and low-temperature enolate formation. For example, lithium bis(trimethylsilyl)amide (LHMDS) in tetrahydrofuran (THF) at −78°C under argon is used to generate enolates from precursors like (R)-4-benzyl-3-propionyloxazolidin-2-one, ensuring stereochemical control . Purification via flash silica chromatography (e.g., 1:4 ethyl acetate/petroleum ether) enhances enantiomeric purity, as demonstrated in analogous oxazolidinone syntheses . Key parameters include inert atmosphere maintenance, strict temperature control, and stoichiometric precision to minimize racemization.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Nuclear Magnetic Resonance (NMR) is critical for confirming stereochemistry and functional groups. For instance, H and C NMR can resolve benzyl and enoyl proton environments, while 2D techniques (COSY, NOESY) validate spatial arrangements. Infrared (IR) spectroscopy identifies carbonyl stretches (C=O at ~1750–1800 cm) and enol ether linkages. Mass spectrometry (HRMS) provides molecular weight validation (e.g., [M+H] peaks) . X-ray crystallography, using programs like SHELXL, offers definitive structural confirmation .
Q. How should researchers handle safety and stability concerns during experimental work with this compound?
Safety Data Sheets (SDS) recommend using personal protective equipment (PPE), including nitrile gloves and fume hoods, due to potential skin/eye irritation. Stability tests under varying temperatures (e.g., −20°C for long-term storage) and inert atmospheres (argon) prevent degradation. Reactivity with strong oxidizing agents or acids should be assessed via small-scale pilot reactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in stereochemical assignments using X-ray crystallography and computational modeling?
X-ray diffraction with SHELX software (e.g., SHELXL for refinement) provides unambiguous stereochemical data. For ambiguous cases, density functional theory (DFT) calculations (e.g., Gaussian or ORCA) predict NMR chemical shifts or optical rotations, which are compared to experimental values. Discrepancies may arise from crystal packing effects or solvent interactions, necessitating multi-method validation .
Q. What strategies are recommended for analyzing reaction byproducts under varying catalytic conditions?
High-performance liquid chromatography (HPLC) with chiral columns isolates byproducts, while LC-MS identifies their molecular formulas. Kinetic studies under different catalysts (e.g., Evans’ oxazaborolidines) reveal selectivity trends. For example, dibutyl boron triflate in dichloromethane may produce undesired diastereomers, requiring iterative reaction condition adjustments .
Q. How should crystal structure refinement address twinning or disorder in this compound?
WinGX-integrated tools (SHELXL, TWINABS) handle twinning by applying HKLF5 format data. For disorder, partial occupancy refinement and restraint commands (e.g., SIMU, DELU) model anisotropic displacement. Validation metrics (R-factor, Flack parameter) ensure reliability, with ORTEP visualization confirming plausible molecular geometry .
Q. What methodological considerations are critical when integrating chiral HPLC with computational predictions for validating enantiomeric excess (ee)?
Q. How can reproducibility challenges in enantioselective synthesis be mitigated?
Standardized protocols for reagent drying (e.g., THF over sodium/benzophenone) and catalyst activation (e.g., LHMDS titration) reduce variability. Collaborative round-robin experiments across labs identify critical parameters (e.g., stirring rate, cooling duration). Reporting detailed crystallographic data (CCDC entries) and NMR raw files ensures peer verification .
Key Citations and Tools
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
